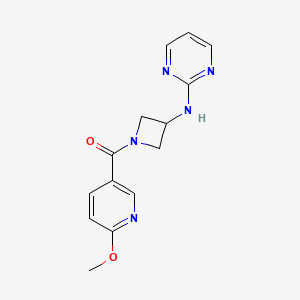

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile chemical entity with a unique structure that allows for various applications in scientific research. Its structure comprises a methoxypyridine moiety linked to a pyrimidinylamino azetidine, making it a valuable compound in organic synthesis and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves the following steps:

Formation of the Methoxypyridine Moiety: This can be achieved by methoxylation of pyridine derivatives using methanol and a suitable catalyst.

Synthesis of Pyrimidinylamino Azetidine: This involves the reaction of pyrimidine derivatives with azetidine under controlled conditions, often using a base such as sodium hydride.

Coupling Reaction: The final step involves coupling the methoxypyridine moiety with the pyrimidinylamino azetidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

Reduction: The azetidine ring can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following key properties:

- Molecular Formula : C16H15N5O2

- Molecular Weight : 309.3226 g/mol

- IUPAC Name : (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

This compound features a methoxy group on a pyridine ring and an azetidine moiety linked to a pyrimidine structure, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have highlighted the effectiveness of pyrimidine derivatives in inhibiting fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. A specific study found that a related compound demonstrated significant antitumor activity in bladder cancer models, suggesting that similar structures could be explored further for therapeutic use .

Inhibition of Kinase Activity

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and proliferation, making them attractive targets for cancer therapy. Inhibitors targeting specific kinases can lead to reduced tumor growth and improved patient outcomes. The design of compounds like this compound is aligned with current trends in polypharmacology, where multiple targets are engaged to enhance therapeutic efficacy .

Neurological Disorders

Emerging evidence suggests that similar pyridine and pyrimidine derivatives may have neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory properties are being investigated for their potential in treating neurodegenerative diseases. The unique structural characteristics of this compound may provide a scaffold for developing such therapeutic agents .

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of a pyrimidine derivative analogous to this compound in RT112 bladder cancer xenografts. Results indicated significant tumor reduction and enhanced survival rates compared to control groups, underscoring the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Research into neuroprotective agents has identified several compounds with similar structures that exhibit anti-inflammatory properties in models of neurodegeneration. These findings suggest that derivatives of this compound could be developed for neurological applications .

Mecanismo De Acción

The mechanism of action of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, while the pyrimidinylamino azetidine can modulate the activity of the target, leading to desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(Pyridin-2-yl)amides

- 3-Bromoimidazo[1,2-a]pyridines

- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives

Uniqueness

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: stands out due to its unique combination of methoxypyridine and pyrimidinylamino azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with a methoxy group and an azetidine moiety linked to a pyrimidine ring. Its chemical formula is C14H16N4O, with a molecular weight of approximately 252.31 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research published in Drug Design, Development and Therapy demonstrated that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism involves the modulation of various signaling pathways, particularly those related to cell proliferation and apoptosis. The compound appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Summary of Biological Activities

Case Studies

-

Case Study: Anticancer Efficacy

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. This effect was attributed to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

-

Case Study: Enzyme Inhibition

- Another investigation focused on the inhibition of protein kinases showed that the compound effectively inhibited the activity of several kinases involved in tumorigenesis, leading to reduced migration and invasion capabilities of cancer cells.

Propiedades

IUPAC Name |

(6-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRHAJBSUNJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.